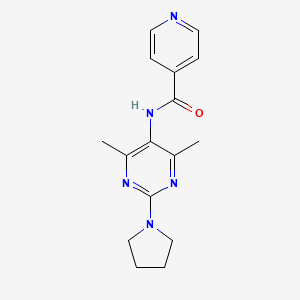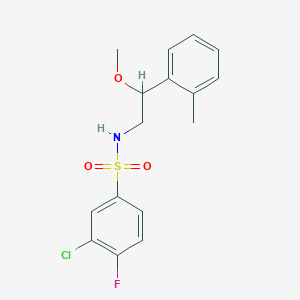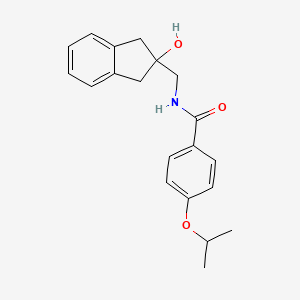![molecular formula C10H19NO B2922085 (2-Azaspiro[4.5]decan-3-yl)methanol CAS No. 1780301-18-9](/img/structure/B2922085.png)
(2-Azaspiro[4.5]decan-3-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(2-Azaspiro[4.5]decan-3-yl)methanol” is a chemical compound . It is related to other compounds such as “{8-thia-2-azaspiro[4.5]decan-3-yl}methanol hydrochloride” which has a molecular weight of 223.77 .
Synthesis Analysis
The synthesis of related compounds like “2-Azaspiro[4.5]decan-3-one” (Impurity A) in Gabapentin has been studied . The formation of ImpA from crystalline Gabapentin depends on its polymorphic modification, temperature, moisture, shredding rate, and presence of some excipients .Chemical Reactions Analysis
In the case of Gabapentin, it can form impurity A (ImpA)-2-azaspiro[4.5]decan-3-one through intramolecular cyclization in solution . The rate of ImpA formation from crystalline Gabapentin depends on its polymorphic modification, temperature, moisture, shredding rate, and presence of some excipients .Wissenschaftliche Forschungsanwendungen
Synthesis Applications
Palladium-Catalyzed Cyclization : A novel method for synthesizing the FR901483 core involves the palladium-mediated cyclization of amino-tethered vinyl halides and ketone enolates. This method, leveraging compounds like azaspiro[4.5]decan-8-ones, is significant in producing functionalized methanoperhydropyrrolo[1,2-a]azocines (Bonjoch et al., 2003).
Nucleophilic Attack on Lactam Functionality : The lactam functionality in 6-azaspiro[4.5]decane-1,7-dione demonstrates unique reactivity, especially in the presence of reactive lithium and Grignard species. This facilitates the synthesis of allylic alcohols and explores the neighboring effect of lactam groups (Hilmey et al., 2005).
Protected Glycerol Synthesis : Research on 1,4-dioxaspiro[4.5]decane-2-methanol, known as 'protected glycerol', has yielded insights into its solubility in sustainable solvents. This work is vital for designing alternative reactions and processes involving protected glycerol (Melo et al., 2012).
Catalysis and Reaction Studies
Enantioselective Epoxidation : The compound (1R,3S,4S)-2-azanorbornyl-3-methanol has been synthesized and used as a catalyst in the enantioselective epoxidation of α,β-enones. This showcases its potential as a catalyst in producing epoxides with high enantioselectivity (Lu et al., 2008).
Ugi Reaction and Theoretical Studies : An intermolecular Ugi reaction involving 2-(1-(aminomethyl)cyclohexyl)acetic acid (gabapentin) with various reagents has been developed to produce novel compounds. This highlights the importance of (2-Azaspiro[4.5]decan-3-yl)methanol in synthesizing biologically active compounds (Amirani Poor et al., 2018).
Chiral Bridged Azepanes Synthesis : A study demonstrates the stereoselective ring expansion of 2-azanorbornan-3-yl methanols to chiral-bridged azepanes. This research is pivotal in understanding the ring expansion mechanisms and synthesizing novel compounds (Wojaczyńska et al., 2012).
Safety and Hazards
Zukünftige Richtungen
The future directions for the study of “(2-Azaspiro[4.5]decan-3-yl)methanol” and related compounds could involve further exploration of their synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. This could lead to a better understanding of these compounds and their potential applications .
Wirkmechanismus
Target of Action
The primary target of (2-Azaspiro[4A structurally similar compound, jsf-2414, was developed to target both atp-binding regions of dna gyrase (gyrb) and topoisomerase (pare) . These enzymes are essential for bacterial DNA replication, making them attractive targets for antibacterial drugs .
Mode of Action
The exact mode of action of (2-Azaspiro[4If it acts similarly to JSF-2414, it may bind to the ATP-binding regions of its target enzymes, inhibiting their function and thus preventing bacterial DNA replication .
Biochemical Pathways
The specific biochemical pathways affected by (2-Azaspiro[4By inhibiting dna gyrase and topoisomerase, it could potentially disrupt the bacterial dna replication process .
Pharmacokinetics
The pharmacokinetics of (2-Azaspiro[4The related compound jsf-2414 was developed into a phosphate pro-drug, jsf-2659, to facilitate oral dosing . This suggests that modifications may be necessary to improve the bioavailability of (2-Azaspiro[4.5]decan-3-yl)methanol.
Result of Action
The specific molecular and cellular effects of (2-Azaspiro[4If it acts similarly to jsf-2414, it could potentially inhibit bacterial growth by preventing dna replication .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of (2-Azaspiro[4Factors such as temperature, ph, and the presence of certain excipients can influence the cyclization of similar compounds .
Eigenschaften
IUPAC Name |
2-azaspiro[4.5]decan-3-ylmethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c12-7-9-6-10(8-11-9)4-2-1-3-5-10/h9,11-12H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXGICHKWXGFYTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CC(NC2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[[4-(4-bromophenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2922003.png)

![[1,3']Bipiperidinyl-1'-yl-acetic acid](/img/structure/B2922007.png)
![1-[(4-Morpholin-4-ylthian-4-yl)methyl]-3-thiophen-2-ylurea](/img/structure/B2922009.png)
![N-{2-[methyl(phenyl)amino]phenyl}-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2922013.png)
![N-(3,4-dimethoxyphenethyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2922014.png)
![1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)-2-(m-tolyl)ethan-1-one](/img/structure/B2922015.png)


![6-Cyclopropyl-2-[1-(2,4-difluorobenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2922020.png)
![1-butyl-4,5-diphenyl-2-{[(E)-2-thienylmethylidene]amino}-1H-pyrrole-3-carbonitrile](/img/structure/B2922022.png)


![N-[(4-Morpholin-4-ylthian-4-yl)methyl]cyclopropanesulfonamide](/img/structure/B2922025.png)
